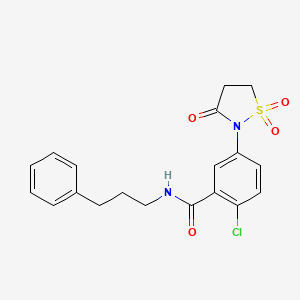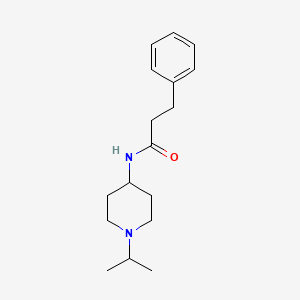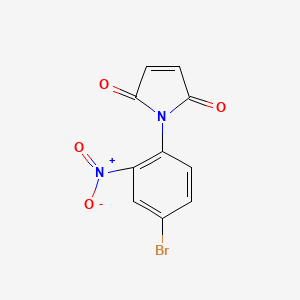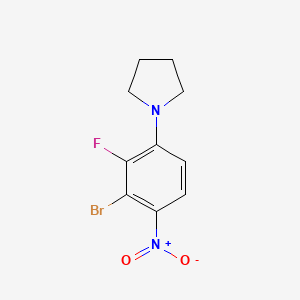![molecular formula C19H13ClN2O4 B5135800 N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide](/img/structure/B5135800.png)
N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide, also known as GW 9662, is a synthetic compound that has been widely used in scientific research to study the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. This pathway has been implicated in the regulation of glucose and lipid metabolism, as well as in the development of certain types of cancer.
作用機序
N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide 9662 binds to the ligand-binding domain of PPARγ and prevents the receptor from binding to its natural ligands, such as fatty acids and prostaglandins. This blocks the transcriptional activity of PPARγ and leads to a decrease in the expression of genes involved in glucose and lipid metabolism. N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide 9662 has also been shown to inhibit the growth of certain cancer cells by blocking the activity of PPARγ.
Biochemical and Physiological Effects:
N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide 9662 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide 9662 can inhibit the differentiation of preadipocytes into adipocytes, which suggests that PPARγ plays a critical role in adipogenesis. N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide 9662 has also been shown to decrease insulin sensitivity in adipocytes, which suggests that PPARγ plays a role in glucose metabolism. In addition, N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide 9662 has been shown to inhibit the growth of certain cancer cells, such as breast cancer cells and prostate cancer cells.
実験室実験の利点と制限
One of the main advantages of using N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide 9662 in lab experiments is that it is a selective antagonist of PPARγ, which means that it specifically blocks the activity of this receptor. This allows researchers to study the role of PPARγ in various physiological processes without affecting other nuclear receptors. However, one of the limitations of using N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide 9662 is that it is not a completely irreversible antagonist, which means that its effects may be reversible in some cases.
将来の方向性
There are several future directions for the use of N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide 9662 in scientific research. One area of interest is the role of PPARγ in the development of metabolic disorders, such as obesity and type 2 diabetes. By using N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide 9662, researchers can study the effects of blocking PPARγ activity on glucose and lipid metabolism in animal models. Another area of interest is the role of PPARγ in cancer development and progression. By using N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide 9662, researchers can study the effects of blocking PPARγ activity on cancer cell growth and metastasis. Finally, there is also interest in developing more potent and selective PPARγ antagonists for use in clinical settings.
合成法
N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide 9662 can be synthesized through a multi-step process. The first step involves the reaction of 4-chlorophenol with 4-bromoanisole to yield 4-(4-chlorophenoxy)phenol. The second step involves the nitration of 3-nitrobenzoyl chloride with nitric acid to yield 3-nitrobenzoyl nitrate. The final step involves the reaction of 4-(4-chlorophenoxy)phenol and 3-nitrobenzoyl nitrate in the presence of a base to yield N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide 9662.
科学的研究の応用
N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide 9662 has been widely used in scientific research to study the PPARγ pathway. PPARγ is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide 9662 is a selective antagonist of PPARγ, which means that it blocks the activity of this receptor. By using N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide 9662, researchers can study the role of PPARγ in various physiological processes, such as insulin sensitivity, adipogenesis, and inflammation.
特性
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O4/c20-14-4-8-17(9-5-14)26-18-10-6-15(7-11-18)21-19(23)13-2-1-3-16(12-13)22(24)25/h1-12H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDFHRUSNDEJDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-dimethoxyphenyl)-2-[(3-methoxybenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5135735.png)
![5-{5-chloro-2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5135741.png)
![2-chloro-N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5135750.png)



![4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5135774.png)


![3-chloro-5-(2-furyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5135795.png)

![N'-(3-phenylpropanoyl)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5135817.png)
![4,5-dimethoxy-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5135825.png)